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A Comparative Analysis of High and Low Erucic Acid Rapeseed Oils

This guide provides an objective comparison of high erucic acid rapeseed (HEAR) oil and low

erucic acid rapeseed (LEAR) oil, commonly known as canola oil. The analysis is supported by

experimental data on their biochemical composition, physicochemical properties, and distinct

applications, tailored for researchers, scientists, and drug development professionals.

Introduction
Rapeseed (Brassica napus) is a major global oilseed crop.[1] Historically, rapeseed oil

contained high levels of erucic acid (cis-13-docosenoic acid), a 22-carbon monounsaturated

omega-9 fatty acid.[1][2] Traditional rapeseed varieties can contain 30-60% erucic acid.[3][4]

Due to health concerns linked to high erucic acid consumption in animal studies, Canadian

researchers in the 1970s developed cultivars with very low levels of erucic acid through

traditional plant breeding.[5][6] This LEAR oil was named "canola" (Canadian Oil, Low Acid)

and is now a staple food-grade oil worldwide.[6] HEAR oil, by contrast, is cultivated specifically

for its unique industrial applications.[7][8]

Biochemical Composition: A Tale of Two Fatty Acid
Profiles
The fundamental difference between HEAR and LEAR oils lies in their fatty acid composition,

specifically the concentration of erucic acid and oleic acid. Low erucic acid varieties were bred
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to have less than 2% erucic acid, a level considered safe for human consumption.[5][9]

Data Presentation: Fatty Acid Composition
The following table summarizes the typical fatty acid profiles of high and low erucic acid

rapeseed oils.

Fatty Acid Chemical Notation
High Erucic Acid
Rapeseed (HEAR)
Oil (%)

Low Erucic Acid
Rapeseed (LEAR)
Oil / Canola (%)

Palmitic Acid C16:0 ~4.5 ~4.0

Stearic Acid C18:0 ~5.8 ~2.0

Oleic Acid C18:1 (ω-9) ~15-30 ~61.0

Linoleic Acid C18:2 (ω-6) ~11-21 ~21.0

Alpha-Linolenic Acid C18:3 (ω-3) ~8-11 ~9-11

Eicosenoic Acid C20:1 ~8-12 <2.0

Erucic Acid C22:1 (ω-9) ~45-55 <2.0 (typically <0.5)

Saturated Fatty Acids - ~8.0 ~7.0

Monounsaturated

Fatty Acids
- ~60-70 ~63.0

Polyunsaturated Fatty

Acids
- ~20-30 ~28.0

Note: Values are

approximate and can

vary based on cultivar,

growing conditions,

and processing

methods.[7][9][10]
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The distinct fatty acid profiles of HEAR and LEAR oils directly influence their physical and

chemical properties, determining their stability and suitability for various applications. HEAR

oil's high erucic acid content contributes to its high stability and resistance to oxidation, making

it ideal for high-temperature industrial processes.[11] LEAR oil's high monounsaturated-to-

polyunsaturated fatty acid ratio also confers good oxidative stability.[12]

Data Presentation: Comparative Physicochemical
Properties

Property
High Erucic Acid
Rapeseed (HEAR)
Oil

Low Erucic Acid
Rapeseed (LEAR)
Oil / Canola

Significance

Oxidative Stability High Good

Resistance to

degradation from

heat, light, and

oxygen. Higher

stability is crucial for

industrial lubricants

and high-temperature

cooking.[11][12]

Smoke Point High (Varies)
~204°C / 400°F

(Refined)

The temperature at

which oil begins to

produce a continuous

bluish smoke.

Important for frying

applications.[13][14]

Primary Use

Industrial

(oleochemicals,

lubricants)

Food & Cooking

Reflects the safety

and functional

properties of the oil.[3]

[15]

Nutritional Profile
Not for food use due

to high erucic acid

Favorable: Low

saturated fat, high

MUFA & PUFA

LEAR oil is

considered a heart-

healthy cooking oil.[3]

[6]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://dataintelo.com/report/global-high-erucic-acid-rapeseed-oil-market
https://www.researchgate.net/publication/225498495_Flavor_and_oxidative_stability_of_soybean_sunflower_and_low_erucic_acid_rapeseed_oils
https://dataintelo.com/report/global-high-erucic-acid-rapeseed-oil-market
https://www.researchgate.net/publication/225498495_Flavor_and_oxidative_stability_of_soybean_sunflower_and_low_erucic_acid_rapeseed_oils
https://www.researchgate.net/figure/Fatty-acid-composition-of-various-rapeseed-oils_tbl1_318858765
https://www.droracle.ai/articles/80222/what-are-the-effects-of-rapeseed-brassica-napus-oil
https://www.cfs.gov.hk/english/multimedia/multimedia_pub/multimedia_pub_fsf_162_02.html
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.899076/full
https://www.cfs.gov.hk/english/multimedia/multimedia_pub/multimedia_pub_fsf_162_02.html
https://eclipsefoods.com/blog/what-is-low-erucic-acid-rapeseed-oil-and-why-do-we-use-it/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15177530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Effects and Signaling Pathways
High Erucic Acid Rapeseed (HEAR) Oil
The primary health concern associated with high dietary intake of erucic acid stems from

animal studies, which linked it to myocardial lipidosis—a temporary accumulation of fats in the

heart muscle.[3][4][5] This is attributed to the slow rate of mitochondrial β-oxidation of erucic

acid.[4] However, these adverse cardiac effects have not been confirmed in humans.[3][16]

More recent research suggests potential therapeutic benefits of erucic acid, including anti-

inflammatory activity.[16]

Low Erucic Acid Rapeseed (LEAR) Oil
LEAR oil is widely recognized for its health benefits. Its low saturated fat content and high

levels of monounsaturated (oleic acid) and polyunsaturated fats (linoleic and alpha-linolenic

acids) contribute to its cardioprotective effects, such as reducing LDL cholesterol.[9][14] The

favorable omega-6 to omega-3 fatty acid ratio (around 2:1) is also a key nutritional advantage.

[10]

Erucic Acid Biosynthesis Pathway
Erucic acid is synthesized in the endoplasmic reticulum through the elongation of oleic acid

(C18:1). This process is primarily controlled by the enzyme Fatty Acid Elongase 1 (FAE1),

which is a 3-ketoacyl-CoA synthase (KCS).[15] The resulting erucic acid is then incorporated

into triacylglycerols (TAGs) for storage in the seed oil, primarily at the sn-1 and sn-3 positions

of the glycerol backbone.[17]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.cfs.gov.hk/english/multimedia/multimedia_pub/multimedia_pub_fsf_162_02.html
https://www.foodstandards.gov.au/sites/default/files/publications/Documents/Erucic%20acid%20monograph.pdf
https://www.littleseed.co.uk/blog/2024/6/26/what-is-erucic-acid
https://www.foodstandards.gov.au/sites/default/files/publications/Documents/Erucic%20acid%20monograph.pdf
https://www.cfs.gov.hk/english/multimedia/multimedia_pub/multimedia_pub_fsf_162_02.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9962393/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9962393/
https://en.wikipedia.org/wiki/Rapeseed_oil
https://www.droracle.ai/articles/80222/what-are-the-effects-of-rapeseed-brassica-napus-oil
https://apcz.umk.pl/JEHS/article/download/5605/pdf/56770
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.899076/full
https://ediss.uni-goettingen.de/bitstream/handle/11858/00-1735-0000-000D-F115-4/nath.pdf?sequence=1&isAllowed=y
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15177530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plastid (De Novo Synthesis)

Endoplasmic Reticulum (ER)

Acetyl-CoA Oleoyl-ACP (C18:1)
Fatty Acid Synthase Complex

Oleoyl-CoA (C18:1)
Transport to ER

Eicosenoyl-CoA (C20:1) Erucyl-CoA (C22:1)
FAE1/KCS

Lysophosphatidic Acid (LPA)

Acylation
Phosphatidic Acid (PA)

Acylation
Triacylglycerol (TAG)
(Stored in Oil Body)

Acylation
Glycerol-3-Phosphate

LPAAT

Diacylglycerol (DAG)PAP
DGAT

Click to download full resolution via product page

Caption: Erucic acid biosynthesis via fatty acid elongation and the Kennedy pathway for TAG

assembly.

Experimental Protocols
Oil Extraction from Rapeseeds
A common method for laboratory-scale oil extraction involves mechanical pressing followed by

solvent extraction to maximize yield.

Methodology:

Seed Preparation: Clean rapeseeds to remove foreign material. For some protocols, seeds

may be pre-treated (e.g., heated at 60-80°C) to improve extraction efficiency.[18]

Mechanical Pressing: Use a laboratory screw press to mechanically extract the crude oil

from the seeds. The resulting solid material is known as press cake or meal.[19]

Solvent Extraction:

Grind the press cake into a fine powder.

Perform solvent extraction on the powdered meal using a solvent like hexane or heptane

in a Soxhlet apparatus or an accelerated solvent extractor (ASE).[19]
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The solvent dissolves the remaining oil from the meal.

Solvent Removal: Remove the solvent from the oil-solvent mixture using a rotary evaporator

under reduced pressure to obtain the pure extracted oil.[19]

Fatty Acid Composition Analysis by Gas
Chromatography (GC)
This protocol details the standard method for determining the fatty acid profile of the extracted

oil.

Methodology:

Saponification & Methylation (FAMEs Preparation):

Weigh approximately 0.15-0.20 g of the oil sample into a flask.[20]

Add 5 mL of NaOH in methanol and saponify for 10 minutes to break the triglyceride

bonds, releasing free fatty acids.[20]

Add 5 mL of BF3-methanol (boron trifluoride-methanol) and reflux for 2 minutes to

methylate the fatty acids, creating fatty acid methyl esters (FAMEs).[20]

Add 5 mL of heptane and boil for 1 minute. The FAMEs will move into the heptane (upper)

layer.[20]

Add a saturated NaCl solution to separate the layers clearly.

Gas Chromatography Analysis:

Inject 1 µL of the heptane layer containing FAMEs into a gas chromatograph (GC)

equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., Supelco

SP™-2560).[20]

Typical GC Conditions:

Injector Temperature: 200-250°C
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Detector Temperature: 280°C

Carrier Gas: Helium or Hydrogen

Oven Temperature Program: Start at 100°C, hold for several minutes, then ramp up to

~250°C to separate the FAMEs based on chain length and degree of unsaturation.[20]

Identification and Quantification: Identify individual FAMEs by comparing their retention times

to those of known standards. The peak area of each FAME is used to calculate its relative

percentage in the total fatty acid profile.[20]
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Caption: General experimental workflow for the extraction and analysis of rapeseed oil.

Conclusion
High erucic acid and low erucic acid rapeseed oils are two distinct products derived from the

same plant species, but bred for vastly different purposes. LEAR (canola) oil is a nutritionally

valuable edible oil with a favorable fatty acid profile for human consumption. In contrast, HEAR
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oil is an important renewable feedstock for the oleochemical industry, prized for the unique

properties conferred by its high erucic acid content. The selection of oil depends entirely on the

intended application, with clear distinctions in their biochemical, nutritional, and functional

characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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